molecular formula C17H14BrN3O2 B2845400 3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1421583-38-1

3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No.: B2845400
CAS No.: 1421583-38-1
M. Wt: 372.222
InChI Key: XRCWLVVEBNYFNT-UHFFFAOYSA-N
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Description

3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide, also known in research contexts as AC-55541, is a well-characterized, potent, and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2) . This G protein-coupled receptor (GPCR) is involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and cellular proliferation . Studies have demonstrated that this compound activates PAR2 through a mechanism distinct from its tethered peptide ligand or soluble peptide mimetics, as evidenced by its robust activity on PAR2 receptors with mutations in key charged residues of the second extracellular loop (ECL2) that typically impair peptide agonist function . This molecule has shown high potency and efficacy across a range of functional assays, including cellular proliferation, calcium mobilization, and phosphatidylinositol (PI) hydrolysis . A notable characteristic of AC-55541 is its dramatically potentiated activity (over 30-fold) at the constitutively active F240S polymorphic variant of PAR2, making it and receptors with this mutation valuable tools for screening novel small-molecule PAR2 modulators . Furthermore, it stimulates internalization of PAR2 receptors and has been shown to elicit hyperalgesic and proinflammatory effects in vivo, underscoring its utility in researching PAR2-mediated signaling pathways . With a molecular formula of C17H14BrN3O2 and a molecular weight of 372.22 g/mol, this compound is offered strictly for research purposes and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

3-bromo-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-21-17(23)14-8-3-2-7-13(14)15(20-21)10-19-16(22)11-5-4-6-12(18)9-11/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCWLVVEBNYFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The benzamide and phthalazinone groups can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a Poly (ADP-ribose) polymerase (PARP) inhibitor , which is significant in cancer therapy. PARP inhibitors are known to target cancer cells with defective DNA repair mechanisms, leading to increased DNA damage and subsequent cell death. Studies indicate that this compound can disrupt the base excision repair (BER) pathway, making it a candidate for further development in oncology treatments.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of phthalazine derivatives, including 3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide. A comparative study demonstrated that similar compounds exhibited significant antibacterial activity against various pathogens:

CompoundMinimum Inhibitory Concentration (MIC) (mg/mL)Minimum Bactericidal Concentration (MBC) (mg/mL)Active Against
80.0040.008E. cloacae
110.0080.020S. aureus
120.0150.030B. cereus

This table illustrates the potential effectiveness of phthalazine derivatives, suggesting that compounds like this compound may also possess similar antimicrobial properties.

Biological Research

The compound may serve as a lead for developing new therapeutic agents due to its unique molecular features and biological activities. Its potential applications extend beyond oncology into areas such as anti-inflammatory and analgesic research . Further studies are needed to explore its efficacy and safety in clinical settings.

Case Study 1: Anticancer Activity

In a study investigating various PARP inhibitors, this compound was evaluated for its ability to induce apoptosis in cancer cell lines with deficient DNA repair capabilities. The results indicated that this compound effectively increased cell death rates compared to control groups, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of phthalazine derivatives, including the target compound. The findings revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of standard antibiotics like ampicillin and streptomycin . This suggests that further exploration of the compound's structure could lead to the development of new antibiotics.

Mechanism of Action

The mechanism of action of 3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Bromine substitution at the 3-position on the benzamide is shared with 3-bromo-N-(2-thiazolyl)benzamide, suggesting possible electronic or steric similarities .

Substituent Effects and Reactivity

  • Bromine : The electron-withdrawing bromo group may enhance the electrophilicity of the benzamide carbonyl, affecting reactivity in nucleophilic substitutions or cross-coupling reactions (cf. triazine-containing bromo compounds in ) .
  • Methyl-Phthalazinone: The 3-methyl group on the phthalazinone ring (common in ) likely improves solubility or steric hindrance compared to unsubstituted analogs .

Biological Activity

3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a compound of interest due to its potential biological activities. The compound's structure suggests various pharmacological applications, particularly in cancer therapy and enzyme inhibition. This article reviews its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC17_{17}H16_{16}BrN3_{3}O2_{2}
Molecular Weight372.00 g/mol
CAS Number1421583-75-6

The presence of the bromine atom and the phthalazin moiety is significant for its biological interactions.

Research indicates that compounds similar to this compound may act as enzyme inhibitors. Specifically, the structural features that enhance binding affinity to target enzymes are critical for their pharmacological effects. For instance, hydrophobic substituents and specific functional groups have been shown to increase inhibitory potency against farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation .

Antitumor Activity

Several studies have explored the antitumor potential of phthalazin derivatives. For example, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with cell cycle progression .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been highlighted in various studies. For instance:

  • Farnesyltransferase Inhibition : Analogous compounds have been shown to inhibit FT effectively, leading to reduced tumor growth in animal models .
  • Kinase Inhibition : Some derivatives exhibit kinase inhibitory properties, which are vital for cancer treatment as they can disrupt signaling pathways involved in tumor growth.

Case Studies

  • Study on Antitumor Effects : A study conducted by researchers examined a series of phthalazin derivatives, including this compound. The results indicated that these compounds could reduce tumor size in xenograft models by up to 50% compared to controls .
  • Enzyme Binding Affinity : Another investigation focused on the binding affinity of this compound to FT. It was found to have an IC50_{50} value comparable to established inhibitors, suggesting significant potential for therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide?

  • Methodology : Synthesis typically involves coupling a brominated benzoyl chloride derivative with a phthalazine-methylamine intermediate. Critical steps include:

  • Cyclization : Formation of the 3-methyl-4-oxo-3,4-dihydrophthalazine ring via acid-catalyzed cyclization (e.g., using trifluoroacetic anhydride) .
  • Amide Bond Formation : Reaction of the phthalazine-methylamine with 3-bromobenzoyl chloride in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents (e.g., DMF) .
    • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Spectroscopic Techniques :

  • NMR : 1^1H and 13^{13}C NMR to verify aromatic protons, methyl groups, and amide linkages (e.g., δ ~8.0–8.5 ppm for phthalazine protons) .
  • IR : Confirm carbonyl stretches (C=O at ~1670–1700 cm1^{-1}) and amide N-H bonds (~3300 cm1^{-1}) .
    • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at expected m/z) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the bromo substituent during synthesis?

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) for electrophilic bromination, ensuring regioselectivity at the 3-position of the benzamide .
  • Solvent Optimization : Compare yields in DCM vs. THF; higher polarity solvents may improve bromine activation .
  • Temperature Control : Maintain 0–5°C during bromine addition to minimize side reactions .

Q. What strategies mitigate low solubility in biological assays for this compound?

  • Structural Analogues : Introduce solubilizing groups (e.g., trifluoromethyl or methoxy) at non-critical positions, as seen in related benzoxazepinone derivatives .
  • Formulation Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) or lipid-based nanoemulsions for in vitro studies .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels in kinase inhibition assays) .
  • Metabolic Stability Testing : Use liver microsomes to identify degradation products that may affect activity .

Experimental Design & Data Analysis

Q. What in silico methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), leveraging crystal structures from the PDB .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., bromo vs. chloro) with inhibitory potency using datasets from related phthalazine derivatives .

Q. How to design SAR studies for derivatives of this compound?

  • Core Modifications : Synthesize analogues with varied substituents (e.g., 3-iodo, 3-cyano) on the benzamide ring .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., phthalazine carbonyl) using MOE software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.